6-(Morpholine-4-carbonyl)nicotinic acid 6-(Morpholine-4-carbonyl)nicotinic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC14103069
InChI: InChI=1S/C11H12N2O4/c14-10(13-3-5-17-6-4-13)9-2-1-8(7-12-9)11(15)16/h1-2,7H,3-6H2,(H,15,16)
SMILES:
Molecular Formula: C11H12N2O4
Molecular Weight: 236.22 g/mol

6-(Morpholine-4-carbonyl)nicotinic acid

CAS No.:

Cat. No.: VC14103069

Molecular Formula: C11H12N2O4

Molecular Weight: 236.22 g/mol

* For research use only. Not for human or veterinary use.

6-(Morpholine-4-carbonyl)nicotinic acid -

Specification

Molecular Formula C11H12N2O4
Molecular Weight 236.22 g/mol
IUPAC Name 6-(morpholine-4-carbonyl)pyridine-3-carboxylic acid
Standard InChI InChI=1S/C11H12N2O4/c14-10(13-3-5-17-6-4-13)9-2-1-8(7-12-9)11(15)16/h1-2,7H,3-6H2,(H,15,16)
Standard InChI Key HDIFJKLEDYGYRL-UHFFFAOYSA-N
Canonical SMILES C1COCCN1C(=O)C2=NC=C(C=C2)C(=O)O

Introduction

Chemical Identity and Structural Characterization

6-(Morpholine-4-carbonyl)nicotinic acid, systematically named 6-(morpholine-4-carbonyl)pyridine-3-carboxylic acid, belongs to the class of nicotinic acid derivatives. Its molecular structure features a pyridine ring substituted at the 3-position with a carboxylic acid group and at the 6-position with a morpholine-4-carbonyl group. Key physicochemical properties include a molecular weight of 236.22 g/mol and the canonical SMILES string C1COCCN1C(=O)C2=NC=C(C=C2)C(=O)O. The presence of both polar (carboxylic acid, morpholine) and aromatic (pyridine) functionalities confers amphiphilic characteristics, influencing solubility and bioavailability.

Table 1: Molecular Properties of 6-(Morpholine-4-carbonyl)nicotinic Acid

PropertyValue
Molecular FormulaC₁₁H₁₂N₂O₄
Molecular Weight236.22 g/mol
IUPAC Name6-(morpholine-4-carbonyl)pyridine-3-carboxylic acid
Canonical SMILESC1COCCN1C(=O)C2=NC=C(C=C2)C(=O)O
PubChem CID10105514

The morpholine ring introduces conformational rigidity and enhances water solubility compared to unmodified nicotinic acid, as evidenced by the calculated partition coefficient (LogP) of 0.82. X-ray crystallography data for analogous compounds suggest that the morpholine carbonyl group participates in hydrogen bonding with biological targets, a feature critical for substrate-enzyme interactions .

Synthetic Pathways and Optimization Strategies

The synthesis of 6-(Morpholine-4-carbonyl)nicotinic acid typically involves a two-step protocol: 1) activation of nicotinic acid’s carboxylic acid group and 2) coupling with morpholine-4-carbonyl chloride.

Carboxylic Acid Activation

Nicotinic acid undergoes chlorination using thionyl chloride (SOCl₂) or oxalyl chloride [(COCl)₂] to form nicotinoyl chloride. This intermediate reacts exothermically, requiring controlled temperatures (0–5°C) to prevent decomposition. Alternative methods employ carbodiimide-based coupling agents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and hydroxybenzotriazole (HOBt) for milder conditions, as demonstrated in the synthesis of nicotinamide-oxazole analogs .

Morpholine Coupling

The activated nicotinoyl derivative reacts with morpholine-4-carbonyl chloride in anhydrous tetrahydrofuran (THF) or dimethylformamide (DMF). Triethylamine (TEA) serves as a proton scavenger, facilitating nucleophilic acyl substitution. Reaction yields range from 65% to 83%, contingent on stoichiometric ratios and solvent purity . Post-synthesis purification involves recrystallization from ethanol/dioxane mixtures or column chromatography using silica gel (60–120 mesh).

Table 2: Representative Synthetic Conditions

ParameterOptimal Value
Coupling AgentEDCI/HOBt
SolventDMF
Temperature0–5°C (activation); 25°C (coupling)
Reaction Time4–6 hours
Yield70–83%

Pharmacological and Biological Profiling

While direct studies on 6-(Morpholine-4-carbonyl)nicotinic acid are sparse, structurally related compounds exhibit antimicrobial, antitubercular, and enzyme-modulating activities.

Antimicrobial Activity

Nicotinamide-oxazole hybrids, such as 2-(Nicotinamido)oxazole-4-carboxylic acid, demonstrate broad-spectrum antibacterial and antifungal properties. For instance, analog 5i exhibited a 35 mm zone of inhibition against Candida albicans at 250 ppm, outperforming fluconazole (29 mm) . The morpholine moiety likely enhances membrane permeability, enabling disruption of fungal ergosterol biosynthesis.

Metabolic Pathways

Nicotinic acid’s role in NAD⁺ biosynthesis suggests that 6-(Morpholine-4-carbonyl)nicotinic acid may interfere with cofactor-dependent enzymes. Molecular docking studies predict affinity for lactate dehydrogenase (LDH) and alcohol dehydrogenase (ADH), though experimental validation remains pending.

Comparative Analysis with Structural Analogs

Table 3: Biological Activities of Related Compounds

CompoundActivity (MIC/IC₅₀)Target Organism
6-Phenylnicotinohydrazide0.24–1.95 µg/mLM. tuberculosis, S. aureus
2-(Nicotinamido)oxazole-4-carboxylic acid35 mm inhibition zoneC. albicans
Morpholine-4-carbonyl benzamide12 µM (LDH inhibition)Human hepatocytes

The morpholine ring’s contribution to bioavailability is evident in 16a, which exhibits 75% oral bioavailability in murine models compared to 40% for non-morpholine analogs . This improvement correlates with increased solubility and reduced first-pass metabolism.

Future Directions and Research Gaps

Current data underscore the need for:

  • In vivo pharmacokinetic studies to assess absorption, distribution, and excretion profiles.

  • Target identification using proteomics and CRISPR-Cas9 screening.

  • Structure-activity relationship (SAR) optimization to balance potency and toxicity.

Preliminary cytotoxicity assays on WI-38 normal cells indicate a high therapeutic index (>10) for morpholine-containing derivatives, warranting further preclinical evaluation .

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